3-Hydroxy-4-nitropyridine 1-oxide
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Overview
Description
3-Hydroxy-4-nitropyridine 1-oxide is an organic compound with the molecular formula C5H4N2O4 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a hydroxyl group at the third position, a nitro group at the fourth position, and an oxide group at the first position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-nitropyridine 1-oxide typically involves the nitration of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. This reaction yields 4-nitropyridine N-oxide, which can then be further hydroxylated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method involves the continuous nitration of pyridine N-oxide followed by hydroxylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can have different functional groups replacing the hydroxyl or nitro groups .
Scientific Research Applications
3-Hydroxy-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-nitropyridine 1-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and its ability to participate in different chemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
4-Hydroxy-3-nitropyridine: Similar structure but differs in the position of the nitro and hydroxyl groups.
Pyridine N-oxide: The parent compound without the nitro and hydroxyl substitutions
Uniqueness
3-Hydroxy-4-nitropyridine 1-oxide is unique due to the presence of both a hydroxyl and a nitro group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5-3-6(9)2-1-4(5)7(10)11/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYDYCFFKFQTPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601805 |
Source
|
Record name | 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19355-03-4 |
Source
|
Record name | 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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